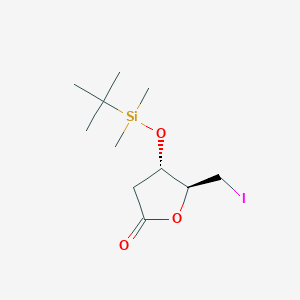![molecular formula C23H20N2O3 B12888158 N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide CAS No. 61770-03-4](/img/structure/B12888158.png)
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzo[h]quinoline-2-carbaldehyde with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated benzamides.
Wissenschaftliche Forschungsanwendungen
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Quinolin-2-ylmethyl)-3,5-dimethoxybenzamide
- N-(Isoquinolin-2-ylmethyl)-3,5-dimethoxybenzamide
- N-(Pyridin-2-ylmethyl)-3,5-dimethoxybenzamide
Uniqueness
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide is unique due to the presence of the benzo[h]quinoline moiety, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as DNA intercalation and enzyme inhibition, compared to its analogs .
Eigenschaften
CAS-Nummer |
61770-03-4 |
|---|---|
Molekularformel |
C23H20N2O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-27-19-11-17(12-20(13-19)28-2)23(26)24-14-18-10-9-16-8-7-15-5-3-4-6-21(15)22(16)25-18/h3-13H,14H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
UWQXNMITYFLCNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NC3=C(C=CC4=CC=CC=C43)C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
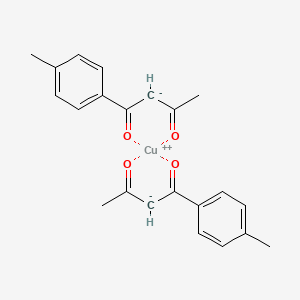
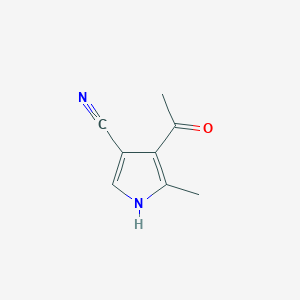

![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
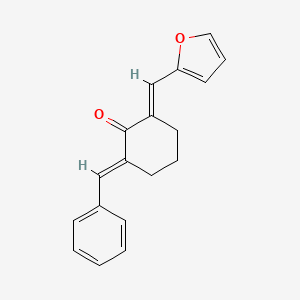
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)


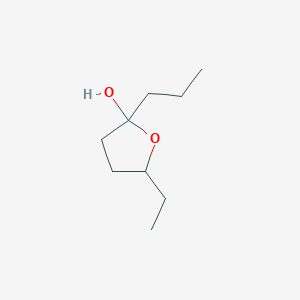
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
